

An In-depth Technical Guide to the Toxicological Profile of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Chloropropiophenone

Cat. No.: B124772

[Get Quote](#)

For Research, Scientific, and Drug Development Professionals

Executive Summary

4'-Chloropropiophenone (CAS No. 6285-05-8) is an aromatic ketone used as a chemical raw material and pharmaceutical intermediate.^[1] A thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for accurate risk assessment in drug development. This guide synthesizes the available data on **4'-Chloropropiophenone**, providing a detailed examination of its known toxicological endpoints. The current data indicates that the primary hazards are skin and eye irritation.^[2] While some acute toxicity data exists, comprehensive information regarding genotoxicity, carcinogenicity, and reproductive toxicity is notably absent from publicly available literature. This guide will detail the existing data and delineate the standard, validated testing protocols required to address these critical data gaps.

Chemical and Physical Properties

A substance's toxicological behavior is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Chemical Name	1-(4-chlorophenyl)propan-1-one	[2]
Synonyms	p-Chloropropiophenone, Ethyl p-chlorophenyl ketone	[2]
CAS Number	6285-05-8	
Molecular Formula	C ₉ H ₉ ClO	[2]
Molecular Weight	168.62 g/mol	
Appearance	Crystalline mass, solid	[1]
Melting Point	35-37 °C	
Boiling Point	95-97 °C at 1 mmHg	

Toxicological Profile Summary

The following table provides a high-level summary of the available toxicological data for **4'-Chloropropiophenone**. It is critical to note the significant data gaps for several key endpoints.

Toxicological Endpoint	GHS Classification/Result	Notes
Acute Oral Toxicity	Category 4 (Harmful if swallowed) - Predicted	GHS classification H302 is listed by some suppliers, but supporting study data is limited. [2] [3]
Acute Dermal Toxicity	No data available	
Acute Inhalation Toxicity	No data available	
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	GHS classification H315 is consistently reported. [2] [3]
Serious Eye Damage/Irritation	Category 2A (Causes serious eye irritation)	GHS classification H319 is consistently reported. [2] [3]
Respiratory/Skin Sensitization	May cause an allergic skin reaction	GHS classification H317 is reported by some sources, suggesting a potential for sensitization. [2] [3]
Germ Cell Mutagenicity	No data available	
Carcinogenicity	No data available	
Reproductive Toxicity	No data available	
STOT - Single Exposure	May cause respiratory irritation	GHS classification H335 is reported by some sources. [2] [4]
STOT - Repeated Exposure	No data available	

Detailed Toxicological Endpoints

Acute Toxicity

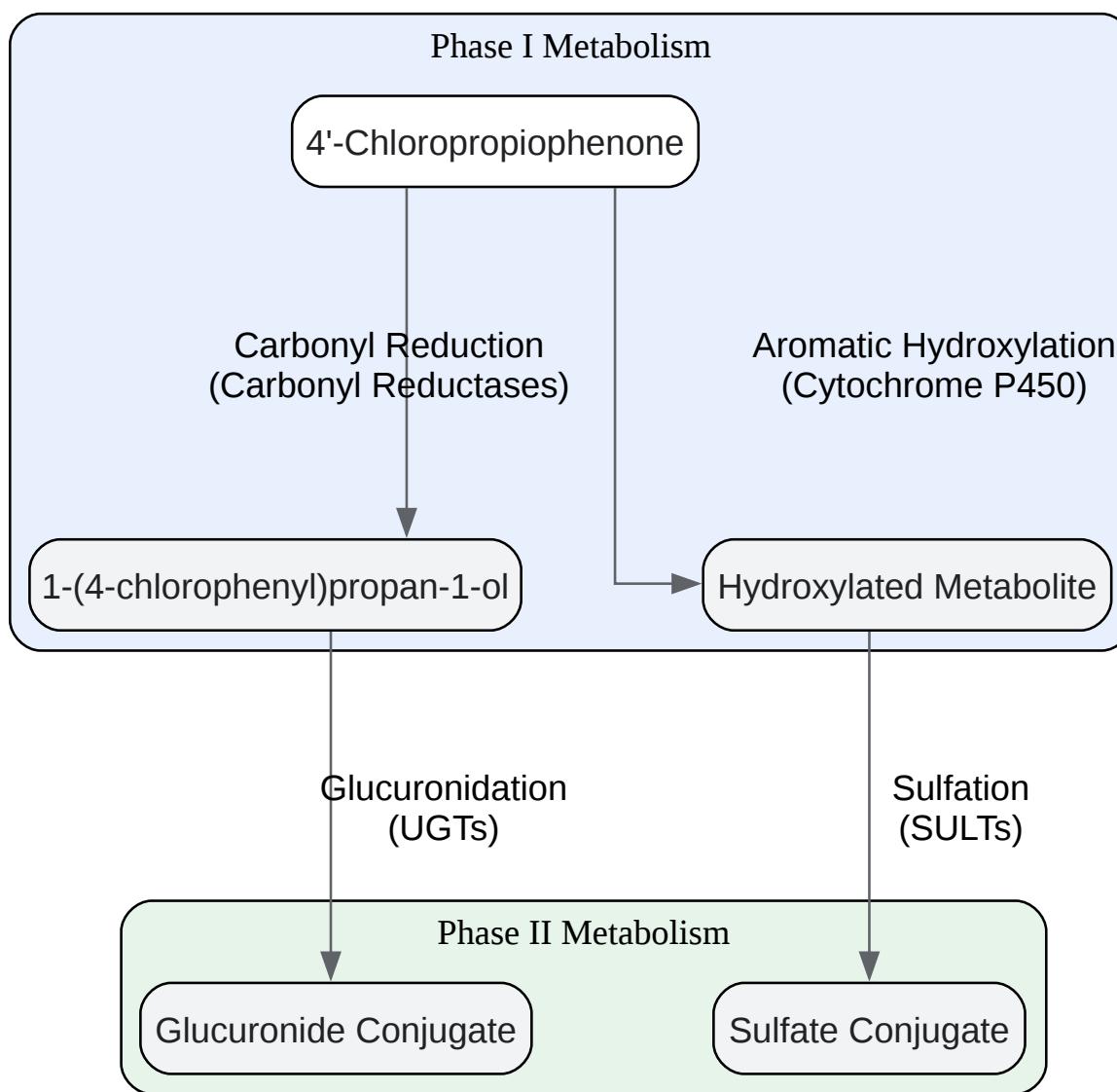
Acute toxicity data is foundational for hazard classification and for determining the immediate risks associated with a single, short-term exposure.

- Oral: While some suppliers classify **4'-Chloropropiophenone** as "Harmful if swallowed" (GHS Category 4), this appears to be based on predictions rather than specific experimental data.^{[2][3][5]} One source notes an intraperitoneal LD50 in mice of 200 mg/kg and an intravenous LD50 in mice of 100 mg/kg, but these routes are less relevant for occupational exposure than oral or dermal routes.^[6]
- Dermal & Inhalation: There is no available data on the acute dermal or inhalation toxicity of **4'-Chloropropiophenone**.^[7]

Skin and Eye Irritation

The most consistently reported hazard for **4'-Chloropropiophenone** is irritation.

- Skin Irritation: The substance is classified under GHS as causing skin irritation (Category 2).^{[2][3]} This classification implies that upon application to the skin, it can cause reversible damage.^[8]
- Eye Irritation: It is also classified as causing serious eye irritation (Category 2A).^{[2][3]} Contact with the eyes is likely to cause significant, but reversible, damage.


The causality behind this irritation likely stems from the chemical's ability to disrupt the cellular membranes of keratinocytes in the epidermis, leading to cell damage and the release of inflammatory mediators.^[9] This is a common mechanism for irritant chemicals.

Genotoxicity and Mutagenicity

There is a critical lack of data regarding the genotoxic potential of **4'-Chloropropiophenone**. Genotoxicity tests are designed to detect compounds that induce genetic damage, a key concern as such damage can lead to heritable diseases or cancer.^[10] For a structurally related compound, 2-Bromo-3'-chloropropiophenone, genotoxicity was observed in both the Ames test and an in vitro micronucleus assay, mediated by the generation of reactive metabolites.^[11] This finding underscores the importance of evaluating the genotoxic potential of **4'-Chloropropiophenone**.

Proposed Mechanistic Pathway and Metabolism

While no specific metabolism studies for **4'-Chloropropiophenone** were found, a putative metabolic pathway can be hypothesized based on its chemical structure. The primary metabolic routes for aromatic ketones typically involve reduction of the carbonyl group and hydroxylation of the aromatic ring, followed by conjugation for excretion.

[Click to download full resolution via product page](#)

Caption: Putative metabolic pathway for **4'-Chloropropiophenone**.

This proposed pathway highlights the key enzymatic systems likely involved. Understanding these transformations is crucial, as metabolic activation can sometimes produce more toxic or

genotoxic intermediates.[\[11\]](#)

Standard Toxicological Testing Protocols

To address the identified data gaps, a tiered testing strategy employing validated methodologies is essential. The following protocols represent the industry standard for assessing skin irritation and genotoxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a validated alternative to animal testing for identifying skin irritants.[\[12\]](#) Its scientific basis lies in its ability to mimic the upper layers of human skin.[\[13\]](#)

Workflow:

Caption: Workflow for the OECD TG 439 In Vitro Skin Irritation test.

Step-by-Step Methodology:

- Preparation: Reconstructed human epidermis (RhE) tissue models (e.g., EpiDermTM, EpiSkinTM) are equilibrated in culture medium.[\[14\]](#)[\[15\]](#)
- Application: A precise amount (e.g., 25 µL) of the test chemical (**4'-Chloropropiophenone**) and positive/negative controls are applied topically to the tissue surface.
- Exposure: The tissues are incubated for a standardized period (e.g., 60 minutes) at 37°C.[\[9\]](#)
- Rinsing: Following exposure, the test chemical is thoroughly washed from the tissue surface.
- Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
- Viability Assessment: The viability of the tissues is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells into a blue formazan salt.[\[9\]](#)

- Extraction & Measurement: The formazan salt is extracted from the tissues, and the optical density is measured using a spectrophotometer.
- Classification: The viability of the test-chemical-treated tissues is expressed as a percentage relative to the negative control. A chemical is classified as a UN GHS Category 2 irritant if the mean tissue viability is less than or equal to 50%.[\[12\]](#)[\[13\]](#)

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used and internationally accepted short-term assay to evaluate the potential of a substance to induce gene mutations.[\[16\]](#)[\[17\]](#)

Step-by-Step Methodology:

- Strain Selection: A set of specific strains of *Salmonella typhimurium* and *Escherichia coli* are used, which carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These strains are selected to detect various types of mutations, such as base-pair substitutions and frameshifts.[\[10\]](#)[\[18\]](#)
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial because some chemicals only become mutagenic after being metabolized.[\[10\]](#)
- Exposure: The bacterial tester strains are exposed to various concentrations of **4'-Chloropropiophenone** on agar plates.
- Incubation: The plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration.
- Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, and this increase exceeds a defined threshold (e.g., a two-fold increase over the background).

Conclusion and Recommendations

The available data for **4'-Chloropropiophenone** robustly identifies it as a skin and eye irritant. However, there is a significant deficiency of information for other critical toxicological endpoints. For professionals in research and drug development, this necessitates a cautious approach to handling, mandating the use of appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent direct contact.[\[7\]](#)[\[19\]](#)

Given the data gaps, the following actions are strongly recommended:

- Conduct a full suite of genotoxicity tests, starting with an Ames test (OECD 471) and an in vitro micronucleus assay (OECD 487) to assess mutagenic and clastogenic potential.
- Perform an acute dermal toxicity study (OECD 402) to quantify the risks associated with skin exposure.[\[20\]](#)[\[21\]](#)
- Generate data on repeated dose toxicity to understand the potential effects of long-term or cumulative exposure.

By systematically addressing these data gaps using validated, internationally recognized protocols, a comprehensive and reliable safety profile for **4'-Chloropropiophenone** can be established, ensuring its safe use in scientific and industrial settings.

References

- OECD (2013). Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: https://www.oecd-ilibrary.org/environment/test-no-439-in-vitro-skin-irritation-reconstructed-human-epidermis-test-method_9789264203905-en
- OECD (2002). Test Guideline 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: <https://www.oecd-ilibrary.org>
- Nucro-Technics. (2024). OECD 404: Acute Dermal Irritation/Corrosion. URL: <https://nucro-technics.com>
- Nucro-Technics. (2024). OECD 402: Acute Dermal Toxicity – Fixed Dose Procedure. URL: <https://nucro-technics.com/toxicology/oecd-402-acute-dermal-toxicity/>
- Institute for In Vitro Sciences, Inc. (IIVS). Skin Irritation Test (SIT, OECD 439). URL: <https://iivs.com>
- SenzaGen. (n.d.). Skin irritation: OECD TG 439. URL: <https://senzagen.com>
- Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). URL: <https://nucro-technics.com/in-vitro-toxicology/oecd-439-in-vitro-skin-irritation-reconstructed->

human-epidermis-test/

- PETA Science Consortium International e.V. (n.d.). In Vitro Methods for Predicting Skin Irritation and Corrosion. URL: <https://thepsci.org/in-vitro-methods-for-predicting-skin-irritation-and-corrosion/>
- Analytice. (n.d.). OECD N°404 : Laboratory skin irritant/corrosive test. URL: <https://www.analytice.com/en/technical-sheet/oecd-404-laboratory-skin-irritant-corrosive-test/>
- Analytice. (2021). OECD 402: Acute Dermal Toxicity. URL: <https://www.analytice.com/en/technical-sheet/oecd-402-acute-dermal-toxicity-test/>
- OECD. (2002). Test No. 404: Acute Dermal Irritation/Corrosion. Google Books. URL: https://books.google.com/books?id=f_Y-EAAAQBAJ&pg=PA1&source=gbs_toc_r&cad=4#v=onepage&q&f=false
- Labcorp. (n.d.). OECD 402/OCSPP 870.1200: Acute dermal toxicity. URL: <https://www.labcorp.com/asset-viewer/document/3481>
- OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. URL: https://www.oecd-ilibrary.org/environment/test-no-402-acute-dermal-toxicity_9789264070585-en
- OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. URL: <https://www.oecd.org/publications/test-no-402-acute-dermal-toxicity-9789264070585-en.htm>
- OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. URL: https://www.oecd-ilibrary.org/environment/test-no-404-acute-dermal-irritation-corrosion_9789264070585-en
- National Center for Biotechnology Information. (n.d.). **4'-Chloropropiophenone**. PubChem Compound Database. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/22697>
- TCI Chemicals. (2023). Safety Data Sheet: **4'-Chloropropiophenone**. URL: <https://www.tcichemicals.com/IN/en/p/C1616>
- Apollo Scientific. (2022). Safety Data Sheet: **4'-Chloropropiophenone**. URL: https://www.apolloscientific.co.uk/msds/OR11048_msds.pdf
- ChemicalBook. (n.d.). **4'-Chloropropiophenone** Chemical Properties,Uses,Production. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9854028_EN.htm
- The Good Scents Company. (n.d.). 4-chloropropiophenone. URL: <http://www.thegoodsentscompany.com>
- Sigma-Aldrich. (2024). Safety Data Sheet: **4'-Chloropropiophenone**. URL: <https://www.sigmaaldrich.com/sds/aldrich/c69209>
- National Center for Biotechnology Information. (n.d.). 4'-Bromo-3-chloropropiophenone. PubChem Compound Database. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/95790>
- ChemicalBook. (2024). **4'-Chloropropiophenone** Safety Data Sheet. URL: https://www.chemicalbook.com>ShowMSDSByCAS_6285-05-8.htm
- ChemicalBook. (2024). **4'-Chloropropiophenone** Safety Data Sheet. URL: https://www.chemicalbook.com/msds/CB9854028_EN.htm
- Synthetika. (n.d.). 4-chloropropiophenone, **4'-Chloropropiophenone** 99%. URL: <https://synthetika.com/product/4-chloropropiophenone/>

- National Center for Biotechnology Information. (n.d.). SID 134987038 - Chloropropiophenone. PubChem Substance Database. URL: <https://pubchem.ncbi.nlm.nih.gov/substance/134987038>
- Oasis App. (n.d.). Acute Toxicity (Oral) (Category 4) Health Benefits and Risks. URL: <https://www.theoasisapp.com/>
- National Center for Biotechnology Information. (n.d.). 3,4'-Dichloropropiophenone. PubChem Compound Database. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/77550>
- Fisher Scientific. (2024). Safety Data Sheet: 3-Chloropropiophenone. URL: <https://www.fishersci.com/sds?productName=AC109550050>
- ResearchGate. (2024). (PDF) Genotoxicity of 2-Bromo-3'-chloropropiophenone. URL: https://www.researchgate.net/publication/262524458_Genotoxicity_of_2-Bromo-3'-chloropropiophenone
- PubMed. (n.d.). Genotoxic activity and potency of 135 compounds in the Ames reversion test and in a bacterial DNA-repair test. URL: <https://pubmed.ncbi.nlm.nih.gov/6361281/>
- International Council for Harmonisation (ICH). (2011). S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. URL: https://database.ich.org/sites/default/files/S2_R1_Guideline.pdf
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. URL: https://www.coleparmer.com/msds/3'-Chloropropiophenone,%2098%25_18765.htm
- precisionFDA. (n.d.). **4'-CHLOROPROPIOPHENONE**. URL: <https://precision.fda.gov/apps/unii/unii/26AY8WJA1E>
- Sigma-Aldrich. (n.d.). 4-Chloropropiophenone 98 6285-05-8. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/c69209>
- Gentronix. (2024). Regulatory Genotoxicity Studies | GLP & OECD Compliant. URL: <https://www.gentronix.com/>
- Cosmetic Ingredient Review. (n.d.). Safety Assessment of Chlorphenesin as Used in Cosmetics. URL: <https://www.cir-safety.org/sites/default/files/chlorp122014final.pdf>
- Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. URL: <https://www.nelsonlabs.com/testing/ames-mutagenicity/>
- Sigma-Aldrich. (n.d.). 4-Chloropropiophenone 98 6285-05-8. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/c69209>
- European Chemicals Agency (ECHA). (n.d.). 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate - Registration Dossier. URL: <https://echa.europa.eu/registration-dossier/-/registered-dossier/15443/4/2/3/?documentUUID=e74672e8-c55c-43f6-92c4-8395696689d0>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4'-Chloropropiophenone | 6285-05-8 [chemicalbook.com]
- 2. 4'-Chloropropiophenone | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthetikaeu.com [synthetikaeu.com]
- 4. 4'-Bromo-3-chloropropiophenone | C9H8BrClO | CID 95790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oasishealth.app [oasishealth.app]
- 6. 4-chloropropiophenone, 6285-05-8 [thegoodscentscompany.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. senzagen.com [senzagen.com]
- 14. iivs.org [iivs.org]
- 15. thepsc.eu [thepsci.eu]
- 16. Regulatory Genotoxicity Studies | GLP & OECD Compliant [gentronix.co.uk]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. Genotoxic activity and potency of 135 compounds in the Ames reversion test and in a bacterial DNA-repair test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. nucro-technics.com [nucro-technics.com]
- 21. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of 4'-Chloropropiophenone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124772#toxicological-data-and-safety-profile-of-4-chloropropiophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com